4-(2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine
CAS No.: 2549044-81-5
Cat. No.: VC11841112
Molecular Formula: C17H20F3N7O
Molecular Weight: 395.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549044-81-5 |
|---|---|
| Molecular Formula | C17H20F3N7O |
| Molecular Weight | 395.4 g/mol |
| IUPAC Name | 4-[2-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidin-4-yl]morpholine |
| Standard InChI | InChI=1S/C17H20F3N7O/c18-17(19,20)13-11-15(23-12-22-13)25-3-5-27(6-4-25)16-21-2-1-14(24-16)26-7-9-28-10-8-26/h1-2,11-12H,3-10H2 |
| Standard InChI Key | IZNIODUHCIGOJL-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C3=NC=CC(=N3)N4CCOCC4 |
| Canonical SMILES | C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C3=NC=CC(=N3)N4CCOCC4 |
Introduction
The compound 4-(2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine is a complex organic molecule featuring a morpholine ring connected to a pyrimidine moiety, which is further linked to a piperazine ring substituted with a trifluoromethyl-containing pyrimidine. This structure suggests potential applications in medicinal chemistry, particularly in drug development due to the presence of trifluoromethyl groups, which often enhance biological activity by increasing lipophilicity and metabolic stability.
Synthesis
The synthesis of such compounds typically involves multi-step reactions, including the formation of the pyrimidine and piperazine moieties, followed by their linkage to the morpholine ring. Common methods may involve condensation reactions, nucleophilic substitutions, and careful control of reaction conditions to optimize yield and purity.
Biological Activity
Compounds with similar structures often exhibit biological activities such as enzyme inhibition or receptor modulation. The presence of trifluoromethyl groups can enhance binding affinity due to increased hydrophobic interactions, potentially leading to effective modulation of biological targets.
Research Findings
While specific research findings on 4-(2-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidin-4-yl)morpholine are not available, related compounds have shown promise in various therapeutic areas, including cancer and inflammation. The mechanism of action typically involves interaction with specific biological targets.
Comparison with Similar Compounds
| Compound | Structure Features | Potential Applications |
|---|---|---|
| 4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(quinoxalin-2-yl)methanone | Piperazine linked to quinoxaline and pyrimidine | Medicinal chemistry, drug discovery |
| 4-(6-Chloro-2-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbaldehyde | Piperazine with chloro and trifluoromethyl pyrimidine | Medicinal chemistry, drug development |
| N-(4-(4-(2-(tert-Butyl)-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)butyl)-5-((dimethylamino)methyl)imidazo[1,2-a]pyridine-2-carboxamide | Complex structure with multiple rings | Potential therapeutic applications |
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